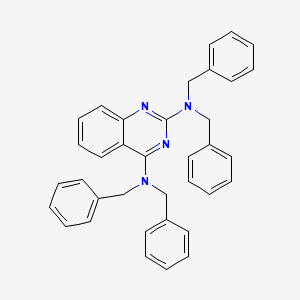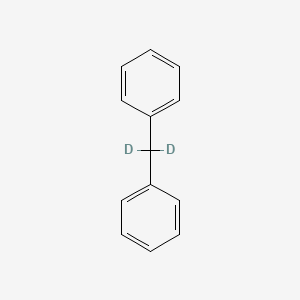
3,5-Diethynylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diethynylaniline is an organic compound with the molecular formula C10H7N. It is a derivative of aniline, where two ethynyl groups are attached to the benzene ring at the 3 and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Diethynylaniline can be synthesized through several methods. One common approach involves the Sonogashira–Hagihara cross-coupling reaction. In this method, 1,3,5-tris(4-bromophenyl)benzene is reacted with 2,5-diethynylaniline in the presence of a palladium catalyst and cuprous iodide. The reaction is typically carried out in a mixture of dimethylformamide (DMF) and triethylamine (Et3N) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira–Hagihara cross-coupling reaction remains a viable method for large-scale synthesis. The use of palladium catalysts and appropriate reaction conditions ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
3,5-Diethynylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
3,5-Diethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 3,5-diethynylaniline involves its interaction with various molecular targets. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its chemical and biological activities .
類似化合物との比較
Similar Compounds
3,5-Dimethylaniline: Similar in structure but with methyl groups instead of ethynyl groups.
N,N-Diethylaniline: Contains ethyl groups attached to the nitrogen atom instead of the benzene ring.
Uniqueness
3,5-Diethynylaniline is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. These properties make it valuable in the synthesis of advanced materials and in various chemical reactions .
特性
CAS番号 |
402956-36-9 |
|---|---|
分子式 |
C10H7N |
分子量 |
141.17 g/mol |
IUPAC名 |
3,5-diethynylaniline |
InChI |
InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2 |
InChIキー |
XRGBJBOYNHXWPA-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC(=C1)N)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


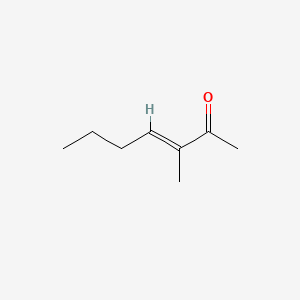
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
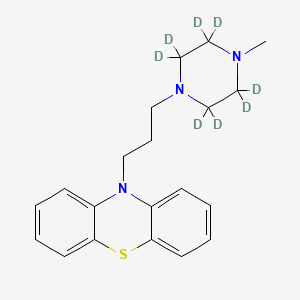

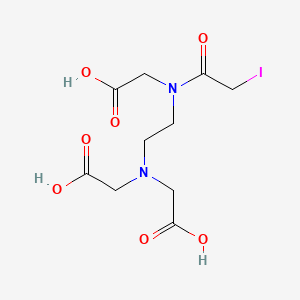
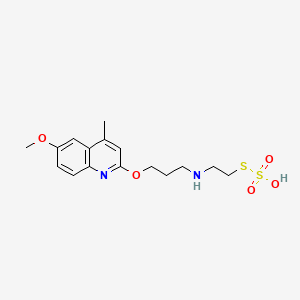



![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
